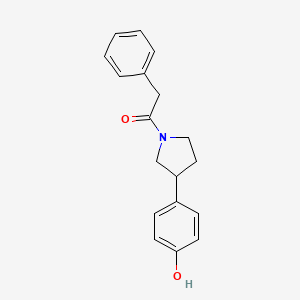

1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone

Description

Properties

IUPAC Name |

1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-17-8-6-15(7-9-17)16-10-11-19(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16,20H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPCECUHOBQEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=C(C=C2)O)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine and phenylacetyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Formation of 4-oxophenylpyrrolidin-1-yl-2-phenylethanone.

Reduction: Formation of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanol.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone exhibit significant antioxidant activity. For instance, derivatives have shown improved radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Anti-Cancer Activity

Several studies have highlighted the potential of this compound in anti-cancer therapies. The presence of the hydroxyphenyl group is believed to contribute to its ability to inhibit cancer cell proliferation. Notably, research focusing on similar compounds has demonstrated efficacy against various cancer types, including:

- Breast Cancer

- Liver Cancer

- Prostate Cancer

These effects are attributed to the compound's ability to modulate signaling pathways involved in cell growth and apoptosis .

Case Study 1: Anti-Cancer Evaluation

A study investigating the anti-cancer properties of related pyrrolidine derivatives found that modifications at the phenolic position significantly enhanced cytotoxicity against liver cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antioxidant Screening

In another study, a series of pyrrolidine derivatives were synthesized and screened for antioxidant activity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Therapeutic Applications

The therapeutic implications of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone span several areas:

- Cancer Treatment : As an adjunct therapy in combination with traditional chemotherapeutics.

- Neuroprotective Agents : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the pyrrolidine ring and phenylethanone moiety contribute to hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (in ) increases lipophilicity and may enhance membrane permeability, whereas hydroxyl groups (in the target compound) improve water solubility and hydrogen-bonding capacity.

- Heterocyclic Rings : Pyrrolidine (target compound) offers a five-membered ring with conformational flexibility, while piperidine () provides a six-membered ring with different steric and electronic profiles.

- Protective Groups : The THP-protected hydroxyl in contrasts with the free hydroxyl in the target compound, impacting reactivity and stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- The THP-protected analog has higher molecular weight and LogP due to the bulky tetrahydropyran group.

- Chlorinated analogs (e.g., ) exhibit higher LogP values, aligning with their increased hydrophobicity.

Biological Activity

1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone, also known by its CAS number 2034320-66-4, is a compound with significant potential in biological research. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a hydroxyphenyl group , and a phenylethanone moiety . Its structural formula can be represented as follows:

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 270.33 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone is attributed to its ability to interact with various biological macromolecules. The hydroxyphenyl group allows for hydrogen bonding with amino acid residues in enzymes or receptors, while the pyrrolidine ring and phenylethanone moiety enhance hydrophobic interactions and van der Waals forces, potentially leading to enzyme inhibition or receptor modulation.

Antioxidant Activity

Research indicates that compounds similar to 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone exhibit significant antioxidant properties. For instance, studies have shown that derivatives with hydroxyl groups can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathology of various inflammatory diseases. This activity is likely mediated through modulation of signaling pathways involved in inflammation .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. It appears to induce apoptosis in cancer cell lines through mechanisms that may involve the activation of caspases and modulation of cell cycle proteins . Further research is needed to elucidate these pathways fully and assess the compound's efficacy in vivo.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of several derivatives related to 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone using the DPPH radical scavenging method. The results indicated that compounds with similar structures demonstrated up to 88.6% scavenging ability, highlighting their potential as effective antioxidants .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, researchers assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in nitric oxide production and inflammatory cytokine release, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To better understand the unique properties of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-phenylethanone | Methoxy instead of hydroxy group | Varies; generally lower |

| 1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-phenylethanone | Chlorine substituent affects reactivity | Potentially higher toxicity |

| 1-(3-(4-Nitrophenyl)pyrrolidin-1-yl)-2-phenylethanone | Nitro group introduces electron-withdrawing effects | Altered reactivity |

Q & A

Q. How can researchers optimize the synthesis of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting precursors (e.g., substituted benzoyl chlorides and pyrrolidine derivatives) and controlling reaction parameters such as temperature (e.g., 0–5°C for exothermic steps), inert atmosphere (argon/nitrogen), and catalysts (e.g., triethylamine for deprotonation). Continuous flow reactors and automated systems improve reproducibility in large-scale synthesis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) enhances purity. Analytical techniques like HPLC (≥95% purity threshold) and TLC monitor reaction progress .

Q. What analytical techniques are critical for confirming the structural integrity of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) and carbonyl signals (δ ~200 ppm in ¹³C). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z calculated for C₁₈H₂₀NO₂). Infrared (IR) spectroscopy verifies functional groups (C=O stretch at ~1680 cm⁻¹). X-ray crystallography resolves stereochemistry if crystalline .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone against specific targets?

- Methodological Answer :

- Target Selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural motifs (pyrrolidine for rigidity, hydroxyphenyl for hydrogen bonding). Use molecular docking (AutoDock Vina) to predict binding affinity.

- Assays :

- In vitro: Radioligand binding assays (IC₅₀ determination) or enzymatic inhibition studies (e.g., fluorescence-based kinase assays).

- Cell-based: Measure cytotoxicity (MTT assay) or apoptosis (Annexin V/PI staining) in cancer lines (e.g., HeLa, MCF-7).

- In vivo: Administer in rodent models (oral/IP routes, 10–50 mg/kg) and monitor pharmacokinetics (plasma half-life via LC-MS/MS) .

Q. How should researchers address contradictory data regarding the compound’s biological effects across studies?

- Methodological Answer :

- Replicate Conditions : Standardize cell lines (ATCC authentication), solvent controls (DMSO ≤0.1%), and assay protocols (temperature, incubation time).

- Dose-Response Analysis : Test a wide concentration range (nM–mM) to identify non-linear effects.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify off-target pathways.

- Collaborative Validation : Share samples with independent labs to eliminate batch variability .

Q. What methodologies are recommended to study the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor via LC-MS for photoproducts (e.g., hydroxylated derivatives).

- Biotic Degradation : Use soil microcosms (OECD Guideline 307) or activated sludge (OECD 301F) to assess microbial breakdown. Quantify metabolites (e.g., phenylacetic acid) via GC-MS.

- Ecotoxicology : Test acute toxicity in Daphnia magna (48h EC₅₀) and algae (Chlorella vulgaris, 72h growth inhibition) .

Q. How can researchers investigate the mechanism of toxicity for 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone in mammalian systems?

- Methodological Answer :

- Cytotoxicity Screening : Use primary hepatocytes (3D spheroids) to assess liver toxicity (LDH release, ATP depletion).

- Oxidative Stress : Measure ROS levels (DCFH-DA probe) and antioxidant enzymes (SOD, catalase) via ELISA.

- Genotoxicity : Perform comet assays (DNA strand breaks) and micronucleus tests in human lymphocytes.

- Metabolomics : Identify toxic intermediates (e.g., quinone metabolites) using UPLC-QTOF-MS .

Safety and Handling

Q. What safety protocols are essential when handling 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Ventilation : Maintain airflow ≥0.5 m/s to prevent dust accumulation.

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste (EPA Class D).

- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.